N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c30-25(18-11-13-21(14-12-18)33(31,32)29-15-4-1-5-16-29)26-20-8-6-7-19(17-20)24-27-22-9-2-3-10-23(22)28-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMSIGOFDBDWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached via sulfonylation reactions, often using sulfonyl chlorides and piperidine under basic conditions.
Formation of Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, exhibit potent antimicrobial properties. A study evaluated various synthesized compounds against a range of bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- MIC Values: The minimal inhibitory concentrations (MIC) for active compounds ranged from 1.27 µM to 2.65 µM against various strains.
- Mechanism of Action: The antimicrobial effect is attributed to the inhibition of vital enzymes in bacteria, similar to the action observed in other benzimidazole derivatives .
Anticancer Applications
The compound has also been assessed for its anticancer properties. Studies have indicated that it can inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT116).
Case Study:
A specific derivative demonstrated an IC50 value of 4.53 µM, indicating its potential as a more effective agent than standard chemotherapy drugs like 5-fluorouracil (IC50 = 9.99 µM). The selectivity towards cancer cells over normal cells suggests a favorable safety profile for further development .
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise against Mycobacterium tuberculosis.
Research Insights:
- In Vitro Studies: Compounds were tested against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory effects.
- Enzyme Inhibition: The active compounds were found to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial metabolism .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | MIC values: 1.27 - 2.65 µM |
| Anticancer | HCT116 (colorectal carcinoma) | IC50: 4.53 µM (compared to 5-FU: 9.99 µM) |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Significant enzyme inhibition observed |
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations:
Substituent Impact on Activity :
- The piperidin-1-ylsulfonyl group in the target compound enhances its selectivity for mGlu5 receptors compared to analogues with methoxy or hydroxy groups (e.g., Compounds 11–16 in ), which exhibit broader but less potent biological profiles .
- Bis-benzimidazole derivatives (e.g., Compound 2a) show higher thermal stability (melting points >300°C) due to extended π-conjugation but require complex synthesis pathways .
Biological Target Specificity :
- The target compound’s mGlu5 NAM activity contrasts with the kinase inhibition seen in Compound 2a and the antimicrobial activity of Compound 3b, highlighting the critical role of sulfonamide and benzimidazole positioning in target engagement .
Pharmacological and Biophysical Comparisons
Key Observations:
Potency and Selectivity :
- The target compound’s sub-100 nM IC₅₀ for mGlu5 surpasses the activity of structurally simpler benzimidazoles (e.g., Compound 28 in ), likely due to the sulfonamide group’s role in receptor interaction .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 2-chloro-6-phenyl/methyl-4-(trifluoromethyl)pyridine with 6-substituted-2-(piperidin-4-yl)-1H-benzimidazole under specific conditions (e.g., heating in DMF with sodium bicarbonate) .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study indicated that derivatives of benzimidazole showed strong binding affinity to human topoisomerase I, an enzyme crucial for DNA replication and transcription . These interactions suggest that the compound may inhibit cancer cell proliferation by interfering with DNA processes.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related benzimidazole derivatives have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar properties.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Topoisomerase Inhibition : The compound likely inhibits topoisomerases, leading to DNA damage and apoptosis in cancer cells.
- Antibacterial Mechanisms : The interaction with bacterial cell membranes or essential enzymes may disrupt bacterial growth and replication.
- Cell Cycle Arrest : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells, enhancing their cytotoxic effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
Q & A
Basic Questions
Q. What are efficient synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide?
- Methodology : A one-pot synthesis using CBr₄ as a catalyst enables high atom economy (nearly 100% atom utilization) for benzimidazole derivatives. For example, reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C yields 78% product. CBr₄ facilitates C–N bond formation without requiring transition metals or strong bases .
- Optimization : Screening additives (e.g., ZnCl₂, thioglycolic acid) improves reaction efficiency, as shown in multi-step syntheses of benzimidazole-thiazolidinone hybrids .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR verify aromatic protons (δ 6.4–8.7 ppm) and sulfonyl/amide carbonyl signals (δ 160–167 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 488.6 for piperidine-containing analogs) .
- Melting Points : Sharp melting ranges (e.g., 258–283°C for methoxy-substituted derivatives) indicate purity .
Q. What are standard protocols for evaluating its biological activity?
- Antimicrobial Assays : Compounds are tested against bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution. Activity is linked to substituents; e.g., nitro groups enhance potency .
- Anticancer Screening : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moieties are assayed for cytotoxicity using MTT, with IC₅₀ values compared to doxorubicin .
Advanced Research Questions
Q. How can computational docking predict binding modes for this compound?
- Tools : AutoDock Vina accelerates docking via multithreading and improved scoring functions. Grid maps are auto-generated for target proteins (e.g., uPAR, kinases) .
- Case Study : Docking of benzimidazole-chalcone hybrids into TP53’s DNA-binding domain revealed π-π stacking and hydrogen bonding as critical interactions .
Q. What structural modifications enhance its pharmacokinetic profile?
- SAR Insights :
- Lipophilicity : Trifluoromethyl groups (e.g., -CF₃) enhance membrane permeability but may reduce solubility .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : A compound showing high in vitro antimicrobial activity but low in vivo efficacy might suffer from poor bioavailability. Solutions:
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl groups) to improve absorption .
- Formulation : Use cyclodextrin complexes to enhance solubility .
Q. What challenges arise in scaling up synthesis?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
